2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde
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Overview
Description
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a benzaldehyde derivative, characterized by the presence of a bromine atom and a trifluoroethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the bromination of 3-(2,2,2-trifluoroethoxy)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at a specific temperature until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium or copper, and specific temperatures and reaction times to achieve the desired products.
Scientific Research Applications
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of biochemical pathways and the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
2-Bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde can be compared with similar compounds such as:
2-Bromobenzaldehyde: Lacks the trifluoroethoxy group, making it less lipophilic and potentially less effective in certain applications.
3-(2,2,2-Trifluoroethoxy)benzaldehyde: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Bromo-3,3,3-Trifluoropropene: A versatile reagent used in the synthesis of fluorinated organic compounds, but with different reactivity and applications compared to this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-3-(2,2,2-trifluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-8-6(4-14)2-1-3-7(8)15-5-9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLMXJARPQIUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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